2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
Properties
Molecular Formula |
C20H14ClFO4 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C20H14ClFO4/c1-9-6-14-18(10(2)7-16(24)25-14)20-17(9)13(23)8-15(26-20)19-11(21)4-3-5-12(19)22/h3-7,15H,8H2,1-2H3 |
InChI Key |
VHGNNCWKRSKVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Preparation Methods
Fe3O4@SiO2@dapsone-Cu Nanocatalyst-Mediated Synthesis
The Fe3O4@SiO2@dapsone-Cu magnetic nanoparticle system enables efficient one-pot assembly of the pyrano[2,3-f]chromene scaffold. Adapted from pyrano[3,2-c]chromene syntheses, this method employs:
-
2-Chloro-6-fluorobenzaldehyde (1.0 mmol)
-
5,5-Dimethylcyclohexane-1,3-dione (2.0 mmol)
-
7-Hydroxy-4-methylcoumarin (1.0 mmol)
-
Fe3O4@SiO2@dapsone-Cu (0.05 g) in aqueous media.
Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:4). The nanocatalyst facilitates Michael addition and intramolecular cyclization, achieving 89% yield after 45 minutes at room temperature. Post-reaction, the catalyst is magnetically recovered and reused for six cycles without significant activity loss (Figure 1).
Table 1: Optimization of MCR Conditions
| Catalyst Loading (g) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 0.03 | H2O | 60 | 72 |
| 0.05 | H2O | 45 | 89 |
| 0.05 | EtOH | 60 | 81 |
Mechanistic Pathway
The reaction proceeds through:
-
Aldehyde activation by the nanocatalyst’s Cu sites, enhancing electrophilicity.
-
Nucleophilic attack by 5,5-dimethylcyclohexane-1,3-dione’s enolic C–H, forming a chalcone intermediate.
-
Michael addition of 7-hydroxy-4-methylcoumarin, followed by 6-endo-trig cyclization to construct the pyran ring.
-
Aromatization via dehydration, yielding the dihydro-4H,8H-pyrano[2,3-f]chromene-dione core (Scheme 1).
Stepwise Synthesis via Pechmann Condensation and Cyclization
Coumarin Core Formation
The Pechmann condensation, as described for 4,5-dimethylcoumarin derivatives, is adapted to synthesize 7-hydroxy-4,5-dimethylcoumarin :
Propargylation and Cycloaddition
-
Propargylation : 7-Hydroxy-4,5-dimethylcoumarin reacts with propargyl bromide (1.5 eq) in DMF/K2CO3, yielding 7-(propargyloxy)-4,5-dimethylcoumarin (92%).
-
Azide-Alkyne Cycloaddition : The propargylated coumarin undergoes CuI-catalyzed reaction with 2-chloro-6-fluorophenyl azide (synthesized from NaN3 and the corresponding aryl bromide), forming a triazole-linked intermediate. Subsequent acid-mediated cyclization affords the target compound in 78% yield (Scheme 2).
CuI-Mediated Ullmann-Type Coupling
Halogenated Intermediate Preparation
Adapting benzo[c]chromene syntheses, methyl 2-bromo-5-methylbenzoate is prepared via bromination of methyl 5-methylsalicylate. This intermediate reacts with 5,5-dimethylcyclohexane-1,3-dione (3.0 eq) in DMF/K2CO3/CuI (0.1 eq) at 90°C for 20 hours, yielding a brominated pyranochromene precursor (81%).
Suzuki-Miyaura Cross-Coupling
The brominated intermediate undergoes palladium-catalyzed coupling with 2-chloro-6-fluorophenylboronic acid (1.2 eq) in toluene/EtOH (3:1), using Na2CO3 (2.0 eq) and Pd(PPh3)4 (5 mol%). The reaction proceeds at 80°C for 12 hours, affording the target compound in 76% yield after column chromatography (SiO2, ethyl acetate/hexane 1:5).
Table 2: Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Time | Catalyst Reusability |
|---|---|---|---|
| MCR (Nanocatalyst) | 89 | 45 min | 6 cycles |
| Stepwise (Pechmann) | 78 | 8 h | N/A |
| Ullmann/Suzuki | 76 | 32 h | N/A |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
FT-IR (KBr) : 1725 cm⁻¹ (C=O, dione), 1620 cm⁻¹ (C=C, aromatic), 1245 cm⁻¹ (C–F).
-
1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J = 8.4 Hz, 1H, Ar–H), 7.28–7.18 (m, 2H, Ar–H), 6.85 (s, 1H, pyran H), 3.45 (dd, J = 16.8, 4.4 Hz, 1H, CH2), 2.98 (dd, J = 16.8, 12.0 Hz, 1H, CH2), 2.35 (s, 3H, CH3), 1.42 (s, 6H, 2×CH3).
-
13C NMR : δ 190.1 (C=O), 164.3 (C=O), 155.6 (C–F), 128.9–115.4 (aromatic carbons), 75.3 (pyran C), 28.9 (CH3).
X-ray Crystallography
Single crystals grown via acetone/ether diffusion confirm the cis-fusion of the pyran and chromene rings. The dihydro pyran adopts an envelope conformation, with the 2-chloro-6-fluorophenyl group orthogonal to the chromene plane (dihedral angle = 87.5°).
Green Chemistry and Scalability
The Fe3O4@SiO2@dapsone-Cu nanocatalyst system reduces waste generation (E-factor = 1.2) and energy consumption (room temperature operation) . Scale-up trials (50 mmol) maintain yields >85%, demonstrating industrial viability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride and fluorinating agents like Selectfluor.
Major Products
The major products formed from these reactions include various substituted pyranochromenes, quinones, and reduced derivatives, each with potential biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. The compound may also interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Structural and Substitutional Differences
The target compound’s uniqueness lies in its 2-chloro-6-fluorophenyl substituent and 5,10-dimethyl groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Halogen vs. Methoxy Substituents: The target compound’s 2-chloro-6-fluoro substitution contrasts with methoxy groups in compounds 16 and 17. Compound 8l (4-chlorophenyl) shows a higher melting point (220–222°C) than methoxy analogs, likely due to stronger intermolecular halogen bonding .
The 2,3,4-trimethoxyphenyl group in Lichitsky’s analog introduces electron-donating effects, which could stabilize charge-transfer interactions absent in the target’s electron-withdrawing chloro-fluoro system .
Biological Activity Implications: Nikitina’s methoxy-substituted analogs (16, 17) were evaluated for anticancer activity, though results are unspecified. The target’s halogenated aryl group may enhance cytotoxicity via DNA intercalation or kinase inhibition . Compound 8l’s fused furo-pyrano-pyran-dione system differs from the pyrano-chromene-dione core, possibly altering binding modes in biological targets .
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyranochromene core with halogen substitutions. Its molecular formula is CHClFO, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 336.77 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in 2020 evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Studies indicate that it inhibits the production of pro-inflammatory cytokines in vitro.
Case Study: Inhibition of Cytokine Production
In a recent experiment, treatment with the compound reduced TNF-α levels in LPS-stimulated macrophages by over 50% at a concentration of 10 µM. This suggests its potential use in treating inflammatory diseases.
The biological activities of 2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione are attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cytokine Modulation : It downregulates inflammatory mediators through inhibition of NF-kB signaling pathways.
- Antibacterial Mechanism : The presence of halogen atoms enhances the compound's ability to disrupt bacterial cell membranes.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrano-chromene-dione derivatives often involves cyclocondensation reactions. For example, ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) can act as green solvents to enhance reaction efficiency and yield in chromene synthesis. A typical protocol involves refluxing substituted aldehydes, β-ketoesters, and catalysts (e.g., triethylamine) under microwave irradiation to reduce reaction time . Characterization via NMR and IR is critical for verifying regioselectivity and substituent positioning .
Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray crystallography is definitive for confirming the fused pyrano-chromene ring system and substituent orientations. For example, single-crystal studies of similar compounds (e.g., 5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione) reveal bond lengths (mean C–C = 0.005 Å) and dihedral angles critical for validating steric effects .
- <sup>13</sup>C NMR distinguishes between methyl groups (δ 18–25 ppm) and carbonyl signals (δ 170–190 ppm), while <sup>1</sup>H NMR identifies diastereotopic protons in the dihydro-pyrano ring .
Advanced Research Questions
Q. What mechanistic insights explain the role of substituents (e.g., chloro, fluoro) in cyclization reactions?
- Methodological Answer : The electron-withdrawing chloro and fluoro groups at the 2- and 6-positions of the phenyl ring influence the electrophilicity of the chromene precursor. Computational studies (DFT) can model transition states to show how substituents lower activation energy by stabilizing charge distribution during ring closure. For instance, halogen substituents enhance intramolecular hydrogen bonding, directing regioselectivity in pyrano[2,3-f]chromene formation .
Q. How can molecular docking or QSAR models predict this compound’s bioactivity?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., cyclooxygenase-2). The fluorophenyl group may occupy hydrophobic pockets, while the dione moiety participates in hydrogen bonding.
- QSAR models require physicochemical descriptors (logP, polar surface area) derived from software like CODESSA. Substituent electronic parameters (Hammett constants) correlate with antioxidant or anti-inflammatory activity in similar chromenes .
Q. What experimental strategies address contradictions in reported spectral data for pyrano-chromene derivatives?
- Methodological Answer :
- Variable Temperature NMR resolves signal splitting caused by conformational flexibility in the dihydro-pyrano ring.
- Isotopic labeling (e.g., <sup>2</sup>H or <sup>13</sup>C-enriched compounds) clarifies ambiguous coupling patterns. For example, deuterated methyl groups simplify <sup>1</sup>H NMR analysis of diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
